molecular formula C6H11NO2 B15274026 (2S)-2-Amino-3-methylpent-4-enoic acid

(2S)-2-Amino-3-methylpent-4-enoic acid

Cat. No.: B15274026
M. Wt: 129.16 g/mol
InChI Key: RXVINEUKGZXZAV-AKGZTFGVSA-N
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Description

(2S)-2-Amino-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom, a methyl group (-CH3) on the third carbon, and a double bond between the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-methyl-2-butenal and ammonia. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidization can enhance the efficiency and scalability of the production process . Additionally, the implementation of stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-Amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive intermediates. Additionally, it may modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the double bond.

    (2S)-2-Amino-3-methylpentanoic acid: Similar structure but with a saturated carbon chain.

    (2S)-2-Amino-3-methylhex-4-enoic acid: Similar structure but with an extended carbon chain.

Uniqueness

(2S)-2-Amino-3-methylpent-4-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S)-2-amino-3-methylpent-4-enoic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

RXVINEUKGZXZAV-AKGZTFGVSA-N

Isomeric SMILES

CC(C=C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C=C)C(C(=O)O)N

Origin of Product

United States

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